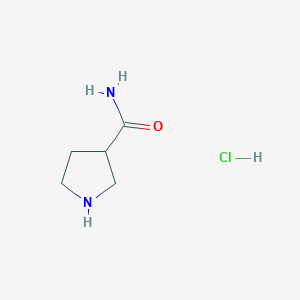

Pyrrolidine-3-carboxamide hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

pyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPFRHSIYOIWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679088 | |

| Record name | Pyrrolidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644972-57-6 | |

| Record name | Pyrrolidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-3-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Enigmatic Target: A Technical Guide to the Mechanism of Action of Pyrrolidine Carboxamides as Direct InhA Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent global health threat of Mycobacterium tuberculosis (Mtb), exacerbated by the rise of drug-resistant strains, necessitates the exploration of novel therapeutic avenues. The enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, represents a clinically validated and highly attractive target. This technical guide provides an in-depth exploration of the mechanism of action of a promising class of direct InhA inhibitors: the pyrrolidine carboxamides. Unlike the frontline drug isoniazid, these compounds do not require metabolic activation, thereby circumventing a common resistance mechanism. We will delve into the molecular intricacies of their interaction with InhA, supported by structural biology insights, and present a comprehensive, field-proven experimental workflow to characterize and validate this class of inhibitors.

Introduction: The Imperative for Direct InhA Inhibition

The synthesis of mycolic acids, the long-chain fatty acids that form the characteristic waxy outer layer of mycobacteria, is essential for the viability and pathogenicity of Mtb. The FAS-II pathway is responsible for the elongation of fatty acid precursors for mycolic acid biosynthesis, and each enzyme in this pathway represents a potential drug target.[1][2]

InhA, an NADH-dependent enoyl-ACP reductase, catalyzes the final reduction step in each elongation cycle.[3][4] Its essentiality is underscored by the efficacy of isoniazid (INH), a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD+ that potently inhibits InhA.[3][5] However, mutations in the katG gene are a primary driver of INH resistance.[5] This has propelled the search for direct InhA inhibitors that bind to the enzyme without the need for prior activation.[1][6] Pyrrolidine carboxamides have emerged as a novel and potent class of such direct inhibitors.[7][8]

The Molecular Mechanism of Action: Direct and Competitive Inhibition

Pyrrolidine carboxamides act as direct inhibitors of InhA, binding to the enzyme's active site and preventing the binding of its natural substrate, the long-chain trans-2-enoyl-ACP.[5][7] Crystallographic studies have been instrumental in elucidating the precise binding mode of these inhibitors.[8][9]

The pyrrolidine carboxamide scaffold typically orients within the substrate-binding pocket of InhA, forming a ternary complex with the enzyme and its cofactor, NAD+.[10] The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. A key interaction often involves a hydrogen bond with the hydroxyl group of Tyr158, a critical residue for catalysis.[11] The various substituents on the pyrrolidine and carboxamide moieties explore different sub-pockets within the active site, which dictates the inhibitor's potency and specificity.[7][12]

The direct inhibition of InhA by pyrrolidine carboxamides disrupts the FAS-II pathway, leading to the depletion of mycolic acids. This, in turn, compromises the integrity of the mycobacterial cell wall, ultimately resulting in cell lysis and death.[2]

Validating the Mechanism: A Comprehensive Experimental Workflow

A multi-faceted approach is essential to rigorously validate the mechanism of action of novel pyrrolidine carboxamide inhibitors. The following experimental workflow provides a robust framework for characterization, from initial screening to detailed structural analysis.

Caption: A streamlined workflow for the characterization of pyrrolidine carboxamide inhibitors of InhA.

High-Throughput Whole-Cell Screening

The initial step involves screening a library of pyrrolidine carboxamide derivatives for their ability to inhibit the growth of Mtb. A whole-cell phenotypic screen is advantageous as it simultaneously assesses compound permeability and activity in a biologically relevant context.[10]

Experimental Protocol: Fluorescent Reporter Assay

-

Strain Preparation: Utilize a recombinant strain of virulent Mtb (e.g., H37Rv) that constitutively expresses a far-red fluorescent protein like mCherry or DsRed.[10]

-

Plate Preparation: In a 384-well microplate, dispense the test compounds at various concentrations. Include appropriate controls: a no-drug control (DMSO vehicle) and a positive control inhibitor (e.g., isoniazid).

-

Inoculation: Inoculate the wells with the fluorescent Mtb strain to a final optical density at 590 nm (OD₅₉₀) of 0.02.[11]

-

Incubation: Incubate the plates at 37°C for 5-7 days in a humidified incubator.[13]

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the no-drug control. Compounds showing significant inhibition are considered primary hits.[10]

In Vitro Enzymatic Inhibition Assay

To confirm that the observed whole-cell activity is due to the direct inhibition of InhA, an in vitro enzymatic assay is performed using purified InhA.

Experimental Protocol: Spectrophotometric InhA Assay

This assay measures the decrease in absorbance at 340 nm as NADH is consumed during the InhA-catalyzed reaction.[14]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADH, and the test compound at various concentrations.[14]

-

Enzyme Addition: Initiate the reaction by adding purified recombinant InhA enzyme to each well.[4]

-

Substrate Addition: Add the substrate, trans-2-octenoyl-CoA, to start the reaction.

-

Absorbance Reading: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percent inhibition against the compound concentration.[15]

| Parameter | High-Throughput Whole-Cell Screening | In Vitro Enzymatic Inhibition Assay |

| Objective | Identify compounds that inhibit Mtb growth | Confirm direct inhibition of InhA |

| Readout | Fluorescence or colorimetric change (Alamar Blue) | Decrease in NADH absorbance at 340 nm |

| Throughput | High | Medium |

| Key Output | Minimum Inhibitory Concentration (MIC) | Half-maximal Inhibitory Concentration (IC₅₀) |

Structural Elucidation via X-ray Crystallography

Determining the crystal structure of the InhA-inhibitor complex provides invaluable insights into the binding mode and facilitates structure-based drug design.[6][7]

Experimental Protocol: Crystallization of InhA-Inhibitor Complex

-

Protein Expression and Purification: Express and purify recombinant Mtb InhA.[7]

-

Complex Formation: Incubate the purified InhA with the pyrrolidine carboxamide inhibitor and NAD+ to form the ternary complex.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop).[7]

-

Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known InhA structure. Refine the model to obtain the final structure of the InhA-inhibitor complex.[7]

Caption: The signaling pathway illustrating the inhibition of InhA by pyrrolidine carboxamides.

Conclusion and Future Directions

Pyrrolidine carboxamides represent a compelling class of direct InhA inhibitors with the potential to address the challenge of isoniazid resistance in Mycobacterium tuberculosis. The mechanism of action, centered on the direct and competitive inhibition of a key enzyme in mycolic acid biosynthesis, is well-supported by biochemical and structural data. The experimental workflow detailed in this guide provides a robust framework for the identification, characterization, and optimization of novel pyrrolidine carboxamide-based antitubercular agents. Future research should focus on leveraging the structure-activity relationship data to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new and effective treatments for tuberculosis.

References

- 1. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. uniprot.org [uniprot.org]

- 4. cusabio.com [cusabio.com]

- 5. benchchem.com [benchchem.com]

- 6. An overview on crystal structures of InhA protein: Apo-form, in complex with its natural ligands and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. superchemistryclasses.com [superchemistryclasses.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pyrrolidine-3-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its saturated, five-membered heterocyclic structure offers a three-dimensional scaffold that is ideal for exploring chemical space in drug design.[1][2] Among the vast family of pyrrolidine derivatives, Pyrrolidine-3-carboxamide hydrochloride holds a significant position as a chiral building block in the synthesis of more complex bioactive molecules. The stereochemistry at the C3 position is of paramount importance, as the biological activity of enantiomers can differ significantly.[3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analytical characterization of the (R)- and (S)-enantiomers of this compound.

Chemical Structure and Stereoisomerism

This compound possesses a single chiral center at the C3 position of the pyrrolidine ring. This gives rise to two enantiomers: (S)-Pyrrolidine-3-carboxamide hydrochloride and (R)-Pyrrolidine-3-carboxamide hydrochloride. The hydrochloride salt form enhances the compound's stability and water solubility, making it amenable to a variety of chemical transformations and biological assays.

The absolute configuration of the chiral center dictates the spatial arrangement of the carboxamide group, which in turn influences its interactions with chiral biological targets such as enzymes and receptors.

Caption: The (S) and (R) enantiomers of this compound are non-superimposable mirror images.

Synthesis of Enantiomerically Pure this compound

The most direct and common method for the synthesis of enantiomerically pure this compound is through the amidation of the corresponding enantiopure pyrrolidine-3-carboxylic acid. These precursors, (S)-(+)-Pyrrolidine-3-carboxylic acid and (R)-(-)-Pyrrolidine-3-carboxylic acid, are commercially available.

The conversion of a carboxylic acid to a primary amide can be achieved through several standard organic chemistry procedures. A common and effective method involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Proposed Synthetic Protocol: Amidation via an Acid Chloride Intermediate

This protocol is based on well-established amidation procedures.[4]

Step 1: Formation of the Acid Chloride

(S)-Pyrrolidine-3-carboxylic acid hydrochloride is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or under neat conditions. The hydrochloride salt of the starting material will also react with the chlorinating agent.

Step 2: Amination

The crude acid chloride is then carefully reacted with an excess of ammonia, usually in the form of aqueous or methanolic ammonia, at low temperatures (e.g., 0 °C) to form the primary amide. The excess ammonia also serves to neutralize the HCl generated during the reaction.

Step 3: Purification and Salt Formation

The resulting (S)-Pyrrolidine-3-carboxamide is then purified, typically by chromatography or recrystallization. To obtain the final hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., methanol or isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol). The resulting salt precipitates and can be collected by filtration.

Caption: Synthetic workflow for the preparation of (S)-Pyrrolidine-3-carboxamide hydrochloride.

Analytical Characterization

The definitive characterization of the chemical structure and stereochemistry of this compound relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a series of multiplets in the aliphatic region corresponding to the protons on the pyrrolidine ring. The chemical shifts and coupling patterns of these protons are influenced by their diastereotopic relationships. The broad singlets corresponding to the amide (CONH₂) and amine (NH₂⁺) protons will also be present. While the ¹H NMR spectra of the (R) and (S) enantiomers are identical in an achiral solvent, the use of a chiral solvating agent can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers.[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield (typically in the range of 170-180 ppm). The carbons of the pyrrolidine ring will resonate in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~175 |

| CH (C3) | Multiplet | ~40-45 |

| CH₂ (C2) | Multiplet | ~45-50 |

| CH₂ (C4) | Multiplet | ~25-30 |

| CH₂ (C5) | Multiplet | ~45-50 |

| CONH ₂ | Broad singlet | - |

| NH ₂⁺ | Broad singlet | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The predictions are based on data from similar pyrrolidine structures.[6][7][8]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

N-H stretch (amine salt): A broad absorption in the region of 2400-3200 cm⁻¹.

-

N-H stretch (primary amide): Two bands typically observed around 3350 and 3180 cm⁻¹.

-

C=O stretch (amide I band): A strong absorption around 1660-1680 cm⁻¹.

-

N-H bend (amide II band): An absorption around 1620-1650 cm⁻¹.

-

C-N stretch: Absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Pyrrolidine-3-carboxamide, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Optical Rotation

Optical rotation is a key physical property that distinguishes between enantiomers.[9] The specific rotation is measured using a polarimeter and is dependent on the concentration of the sample, the path length of the light, the wavelength of the light (typically the sodium D-line at 589 nm), and the solvent.[9]

-

The (S)-enantiomer is expected to be dextrorotatory (+), while the (R)-enantiomer will be levorotatory (-), with equal magnitude of rotation under identical conditions.

-

For the precursor, (S)-(+)-Pyrrolidine-3-carboxylic acid, a specific rotation of [α]D²⁰ +20.0±2.0° (c = 2 in H₂O) has been reported.[8]

-

For the precursor, (R)-(-)-Pyrrolidine-3-carboxylic acid, a specific rotation of [α]D -20.5±1.5° (c = 2 in H₂O) has been reported.[10]

The specific rotation of the final amide product would need to be determined experimentally.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for separating and quantifying the enantiomers of Pyrrolidine-3-carboxamide.[11] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Method Development for Chiral Separation: A Proposed Protocol

-

Column Selection: Based on the structure of the analyte, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a good starting point. Columns like Chiralcel® OD-H (cellulose-based) or Chiralpak® IA (amylose-based) have shown good performance for the separation of similar chiral compounds.[12]

-

Mobile Phase Screening: A normal-phase mobile phase system, typically consisting of a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol), is often effective for these types of separations. A gradient or isocratic elution can be explored.

-

Optimization: The separation can be optimized by adjusting the ratio of hexane to alcohol, the type of alcohol modifier, the flow rate, and the column temperature.

-

Detection: UV detection is suitable for this compound due to the presence of the amide chromophore.

Caption: Workflow for the chiral separation of Pyrrolidine-3-carboxamide enantiomers.

X-ray Crystallography

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure and absolute configuration of a chiral molecule.[13][14] Obtaining a suitable single crystal of either enantiomer of this compound would allow for the precise determination of bond lengths, bond angles, and the conformation of the pyrrolidine ring. The absolute stereochemistry can be determined using anomalous dispersion methods.[12]

Conclusion

This compound is a valuable chiral building block in drug discovery and development. A thorough understanding of its chemical structure, stereochemistry, and analytical characterization is essential for its effective use in the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of these aspects, including proposed synthetic and analytical protocols based on established chemical principles and data from closely related compounds. While some of the specific analytical data for the title compound remains to be published, the information presented here serves as a robust framework for researchers and scientists working with this important chiral intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. (S)-pyrrolidine-3-carboxylic acid hydrochloride(1124369-40-9) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 9. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. mdpi.com [mdpi.com]

- 13. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties | MDPI [mdpi.com]

- 14. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrrolidine-3-carboxamide Hydrochloride: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Pyrrolidine-3-carboxamide hydrochloride, a pivotal chiral building block in contemporary pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the drug development sector, offering in-depth insights into its chemical properties, synthesis, and applications, with a focus on its role as a key synthetic intermediate.

Core Compound Identification and Properties

This compound is a chiral cyclic amine derivative. Its stereochemistry plays a crucial role in its application in the synthesis of targeted therapeutics. The hydrochloride salt form enhances its stability and solubility, making it amenable to various reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | CAS Number |

| Chemical Name | (S)-Pyrrolidine-3-carboxamide hydrochloride | 1279048-81-5[1][2][3] |

| This compound (racemic) | 644972-57-6[4][5][6][7][8] | |

| Molecular Formula | C₅H₁₁ClN₂O[6] | |

| Molecular Weight | 150.61 g/mol [2][6] | |

| Appearance | Off-white solid | |

| Storage Temperature | +2 to +8 °C[2] |

The Strategic Importance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets. The carboxamide functional group at the 3-position provides a versatile handle for further chemical modifications, enabling the construction of diverse molecular architectures.

Synthesis and Manufacturing

The synthesis of this compound typically originates from its corresponding carboxylic acid, pyrrolidine-3-carboxylic acid (also known as β-proline). The conversion of the carboxylic acid to the primary amide is a key transformation.

Conceptual Synthetic Workflow

The general synthetic strategy involves the activation of the carboxylic acid followed by amidation. The resulting pyrrolidine-3-carboxamide is then treated with hydrochloric acid to yield the desired salt.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Amidation of N-Boc-(S)-pyrrolidine-3-carboxylic acid

This protocol outlines a common laboratory-scale synthesis of the protected precursor to (S)-pyrrolidine-3-carboxamide, which can then be deprotected and converted to the hydrochloride salt.

Materials:

-

N-Boc-(S)-pyrrolidine-3-carboxylic acid

-

Ammonium chloride (NH₄Cl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Boc-(S)-pyrrolidine-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ammonium chloride (1.5 equivalents) and DIPEA (3 equivalents).

-

Continue stirring the reaction mixture at room temperature overnight.

-

Dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-pyrrolidine-3-carboxamide.

-

The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield (S)-pyrrolidine-3-carboxamide, which can then be precipitated as the hydrochloride salt.

Applications in Drug Development: A Versatile Synthetic Intermediate

This compound, particularly the (S)-enantiomer, is a valuable building block for the synthesis of complex, biologically active molecules. Its constrained cyclic structure and the presence of a primary amide and a secondary amine provide multiple points for diversification.

Case Study: Intermediate in the Synthesis of PARP Inhibitors

(S)-Pyrrolidine-3-carboxamide is a potential precursor in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. For instance, the structural motif of (S)-pyrrolidine is found in compounds designed to interact with the PARP enzyme active site. While not a direct precursor in the most common routes, its structural relationship to key piperidine intermediates in drugs like Niraparib highlights its relevance in the design of novel PARP inhibitors.[10] Niraparib is a potent PARP-1 and PARP-2 inhibitor used in the treatment of ovarian cancer.[11]

Caption: Role of the pyrrolidine scaffold in PARP inhibitor development.

Broader Therapeutic Potential of Pyrrolidine-3-carboxamide Derivatives

Research into derivatives of pyrrolidine-3-carboxamide has revealed a wide range of biological activities, underscoring the therapeutic potential of this chemical class:

-

Anticancer Agents: Novel pyrrolidine carboxamide derivatives have been designed and synthesized as potential chemotherapeutic agents for hepatocellular carcinoma.[12]

-

Antimicrobial Activity: The pyrrolidine scaffold is known for its versatile pharmacological activities, including antimicrobial properties.

Analytical Methods and Quality Control

Ensuring the chemical and enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis.

Table 2: Key Analytical Techniques

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Chiral HPLC | Determination of enantiomeric purity. This may involve derivatization with a chiral reagent, such as Marfey's reagent, to form diastereomers that can be separated on a standard reverse-phase column.[13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of identity. |

Protocol for Chiral Purity Determination by HPLC after Derivatization

Principle: The enantiomers of pyrrolidine-3-carboxamide are converted into diastereomers by reaction with a chiral derivatizing agent. The resulting diastereomers can be separated and quantified using standard reverse-phase HPLC.

Materials:

-

This compound sample

-

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)

-

Acetonitrile

-

Triethylamine

-

Hydrochloric acid

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a standard solution of the this compound sample.

-

In a vial, mix the sample solution with a solution of Marfey's reagent in acetonitrile.

-

Add a base (e.g., triethylamine) to facilitate the reaction and heat the mixture.

-

After cooling, quench the reaction with hydrochloric acid.

-

Dilute the sample to an appropriate concentration with the mobile phase.

-

Inject the derivatized sample into the HPLC system.

-

Elute the diastereomers using a suitable mobile phase gradient (e.g., acetonitrile/water with a buffer).

-

Detect the separated diastereomers by UV absorbance (typically around 340 nm).

-

Calculate the enantiomeric excess based on the peak areas of the two diastereomers.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

Hazard Statements: May be harmful if swallowed. Causes skin irritation and serious eye irritation.[1]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[1]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block in the field of drug discovery. Its well-defined stereochemistry and versatile chemical functionality make it an invaluable starting material for the synthesis of a wide array of complex and biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this key intermediate in the development of next-generation therapeutics.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. mdpi.com [mdpi.com]

- 8. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 10. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 11. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. juniperpublishers.com [juniperpublishers.com]

Biological activity of "Pyrrolidine-3-carboxamide hydrochloride" derivatives

An In-Depth Technical Guide to the Biological Activity of Pyrrolidine-3-Carboxamide Derivatives

Executive Summary

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its conformational rigidity, stereochemical complexity, and ability to improve physicochemical properties such as aqueous solubility.[1] When functionalized as a 3-carboxamide, this heterocyclic motif gives rise to a class of derivatives with a remarkable breadth of biological activities. These compounds have emerged as potent and selective modulators of various biological targets, leading to their investigation in a wide range of therapeutic areas. This technical guide synthesizes current research to provide an in-depth overview of the biological activities of pyrrolidine-3-carboxamide derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will explore their significant potential as antitubercular, anticancer, and antidiabetic agents, offering field-proven insights for researchers, scientists, and drug development professionals.

The Pyrrolidine-3-Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The pyrrolidine scaffold is a five-membered nitrogen heterocycle that is structurally integral to the natural amino acid proline. Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space that is often beneficial for high-affinity binding to biological targets.[1] The carboxamide group at the 3-position provides a key hydrogen bond donor and acceptor, critical for molecular recognition.

Physicochemical Properties and Synthetic Accessibility

The pyrrolidine motif often enhances a drug molecule's aqueous solubility and can improve its pharmacokinetic profile. The synthesis of chiral pyrrolidine-3-carboxylic acid derivatives, the precursors to the corresponding carboxamides, is well-established. Modern organocatalytic methods, such as asymmetric Michael addition reactions, allow for the concise and highly enantioselective synthesis of these scaffolds from readily available starting materials.[2][3][4] This synthetic tractability enables the creation of diverse compound libraries for screening and lead optimization.

Rationale for its Use in Medicinal Chemistry

The strategic value of the pyrrolidine-3-carboxamide core lies in its versatility:

-

Stereochemical Control: The chiral centers on the pyrrolidine ring are crucial for developing enantiomerically pure drugs, which is often required for targeted therapeutic action and improved safety profiles.[5][6]

-

Structural Rigidity: The ring's constrained conformation reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity.

-

Vectorial Display of Substituents: The scaffold serves as a rigid framework to orient various substituents in precise three-dimensional space, allowing for fine-tuning of interactions with a target's binding pocket.

Antitubercular Activity: Potent Inhibition of InhA

One of the most significant applications of pyrrolidine carboxamide derivatives is in the development of novel treatments for tuberculosis (TB). The alarming rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of agents with new mechanisms of action.[7][8]

Mechanism of Action: Targeting the Mycobacterial Fatty Acid Elongation Cycle

A key series of pyrrolidine carboxamides has been identified as potent, direct inhibitors of InhA, the enoyl acyl carrier protein reductase from M. tuberculosis.[7][9] InhA is a critical enzyme in the type II fatty acid synthase (FAS-II) system, which is responsible for synthesizing the mycolic acids that form the distinctive mycobacterial cell wall.[8][10] Inhibition of InhA disrupts this pathway, leading to bacterial death. This target has been clinically validated by the front-line anti-TB drug isoniazid, although isoniazid itself is a prodrug that requires activation and acts on the same target.[8] Direct inhibitors like the pyrrolidine carboxamides bypass this activation step and can be effective against isoniazid-resistant strains.

Key Derivatives and Structure-Activity Relationship (SAR) Insights

High-throughput screening followed by chemical optimization led to the discovery of a lead compound whose potency was improved over 160-fold.[7][9] SAR studies revealed several key insights:

-

Core Importance: The 5-oxo-pyrrolidine core is central to establishing a hydrogen-bonding network with the Tyr158 residue in the InhA active site and the NAD+ cofactor.[7] This interaction is a conserved feature among many InhA inhibitors.

-

Substituent Effects: Modifications to the aromatic rings attached to the core scaffold significantly impact potency. For instance, introducing fused aromatic ring structures was shown to enhance InhA inhibition.[7]

-

Stereoselectivity: Resolution of racemic mixtures demonstrated that only one enantiomer is active as an inhibitor of InhA, highlighting the importance of stereochemistry for precise target engagement.[7][9]

Data Presentation: InhA Inhibition by Pyrrolidine Carboxamide Derivatives

The following table summarizes the inhibitory activity of selected derivatives against the InhA enzyme.

| Compound ID | Substituents (Ring A) | IC₅₀ (µM) | Reference |

| 3a | 3-Cl, H | 3.94 ± 0.34 | [7] |

| d6 | 3-Cl, 4-Cl | 0.85 ± 0.05 | [7] |

| d13 | 3-OMe, 5-CF₃ | 1.30 ± 0.04 | [7] |

| p31 | Fused Aromatic (Acridine) | 1.39 | [7] |

| p33 | Fused Aromatic (Phenothiazine) | 2.57 | [7] |

Experimental Workflow: From Screening to Lead Optimization

The discovery of potent InhA inhibitors followed a logical and efficient workflow, which is a model for modern drug discovery campaigns.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pyrrolidine-3-carboxamide Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Pyrrolidine-3-carboxamide hydrochloride, a key building block in contemporary drug discovery. We will delve into its synthesis, physicochemical properties, and, most importantly, its application as a versatile scaffold in the design of novel therapeutic agents. This document is intended for medicinal chemists, pharmacologists, and other researchers in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered saturated heterocycle that is considered a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous natural products and synthetic drugs stems from its favorable properties. The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. Furthermore, its nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, contributing to desirable pharmacokinetic properties such as aqueous solubility.

Within this important class of compounds, (R)-pyrrolidine-3-carboxamide and its hydrochloride salt have emerged as particularly valuable intermediates. This is largely due to their role as a key structural motif in a blockbuster class of drugs: the Dipeptidyl Peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes mellitus.

Physicochemical Properties

A clear understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development.

| Property | Value |

| Chemical Formula | C₅H₁₁ClN₂O |

| Molecular Weight | 150.61 g/mol |

| CAS Number | 127264-14-6 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and methanol |

| Chirality | Typically used as the (R)-enantiomer in drug synthesis |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical step in the manufacturing of several active pharmaceutical ingredients (APIs). A common synthetic route starts from L-aspartic acid, a readily available and chiral starting material. The following diagram illustrates a representative synthetic workflow.

Caption: A representative synthetic pathway to (R)-Pyrrolidine-3-carboxamide HCl.

This multi-step synthesis involves several key transformations:

-

Protection and Esterification: The starting material, L-aspartic acid, has its amine group protected (e.g., as a Boc carbamate) and its carboxylic acid groups esterified.

-

Intramolecular Cyclization: A Dieckmann condensation is then employed to form the five-membered pyrrolidine ring.

-

Modification and Amidation: Subsequent steps involve decarboxylation, reduction of the ketone, and amidation to install the desired carboxamide functionality.

-

Deprotection and Salt Formation: Finally, the protecting group is removed, and the hydrochloride salt is formed to yield the target compound.

Core Application: A Key Building Block for DPP-4 Inhibitors

The most prominent application of this compound is in the synthesis of gliptins, a class of oral hypoglycemic agents that inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin hormones like GLP-1 and GIP, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, gliptins prolong the action of incretins, leading to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner.

The pyrrolidine-3-carboxamide moiety serves as a key scaffold that orients the other functional groups of the drug molecule for optimal binding to the active site of the DPP-4 enzyme.

Caption: General scaffold of DPP-4 inhibitors derived from pyrrolidine-3-carboxamide.

Examples of DPP-4 Inhibitors Synthesized from Pyrrolidine-3-carboxamide:

-

Anagliptin: Anagliptin is a potent and selective DPP-4 inhibitor developed for the treatment of type 2 diabetes. Its synthesis utilizes (R)-pyrrolidine-3-carboxamide as a key starting material.

-

Besigliptin: This DPP-4 inhibitor also incorporates the pyrrolidine-3-carboxamide scaffold, highlighting the versatility of this building block in developing new chemical entities within the same therapeutic class.

Experimental Protocol: Synthesis of a Protected Pyrrolidine Intermediate

The following is a representative protocol for the N-acylation of (R)-pyrrolidine-3-carboxamide with a substituted acyl chloride, a common step in the synthesis of DPP-4 inhibitors.

Objective: To synthesize N-acylated (R)-pyrrolidine-3-carboxamide.

Materials:

-

(R)-pyrrolidine-3-carboxamide hydrochloride

-

Substituted acyl chloride (e.g., 2-chloroacetyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add (R)-pyrrolidine-3-carboxamide hydrochloride (1.0 eq) and suspend it in anhydrous DCM.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.

-

Acylation: In a separate flask, dissolve the substituted acyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acylated product.

Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the desired transformation has occurred and the product is free of impurities.

Future Perspectives

While the primary application of this compound has been in the development of DPP-4 inhibitors, its utility as a chiral building block is not limited to this therapeutic area. The conformationally constrained scaffold and the presence of versatile functional handles (a secondary amine and a primary amide) make it an attractive starting point for the synthesis of novel ligands for other targets. Future research may see this scaffold incorporated into new classes of protease inhibitors, GPCR modulators, or other therapeutic agents where precise control over stereochemistry and vectoral projection of substituents is paramount.

Chiral Synthesis of (R)-Pyrrolidine-3-carboxamide Hydrochloride: An In-Depth Technical Guide

Abstract

(R)-pyrrolidine-3-carboxamide hydrochloride is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active agents to impart specific stereochemical properties that are crucial for biological activity. This technical guide provides a comprehensive overview of a robust and widely applicable synthetic route to this compound, starting from the readily available chiral precursor, (R)-pyrrolidine-3-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for a self-validating synthesis.

Introduction: The Significance of the Chiral Pyrrolidine Scaffold

The pyrrolidine ring is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational rigidity and the stereochemical information embedded within its chiral centers play a pivotal role in defining molecular shape and interactions with biological targets. Specifically, the (R)-configuration at the 3-position of the pyrrolidine ring is a key feature in the development of various therapeutic agents, including enzyme inhibitors and receptor agonists.[1]

This guide focuses on a practical and efficient three-step synthesis of (R)-pyrrolidine-3-carboxamide hydrochloride, a versatile intermediate for further chemical elaboration. The chosen synthetic strategy emphasizes operational simplicity, high fidelity in stereochemical transfer, and the use of common laboratory reagents, making it an accessible and reliable method for producing this important chiral building block.

Overall Synthetic Strategy

The synthesis of (R)-pyrrolidine-3-carboxamide hydrochloride is efficiently achieved through a three-step sequence commencing with the commercially available chiral starting material, (R)-pyrrolidine-3-carboxylic acid. The strategy is as follows:

-

N-Protection: The secondary amine of the pyrrolidine ring is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in the subsequent amide formation step.

-

Amide Formation: The carboxylic acid moiety of the N-Boc protected intermediate is converted to the primary carboxamide.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently protonates the pyrrolidine nitrogen to yield the final hydrochloride salt.

This strategic approach ensures high yields and preserves the stereochemical integrity of the chiral center throughout the synthesis.

Caption: Overall synthetic workflow.

Detailed Synthetic Procedures and Mechanistic Insights

Step 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic acid

Rationale: The protection of the secondary amine of the starting material is a critical first step to ensure the selective reaction of the carboxylic acid group in the subsequent amidation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2][3]

Reaction Scheme:

(R)-Pyrrolidine-3-carboxylic acid + (Boc)₂O → N-Boc-(R)-pyrrolidine-3-carboxylic acid

Detailed Experimental Protocol: [2]

-

In a round-bottom flask, dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide.

-

To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in 1,4-dioxane dropwise at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture for 1.5-2 hours.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with diethyl ether.

-

Transfer the mixture to a separatory funnel and wash the organic phase with 1N aqueous sodium hydroxide.

-

Combine the aqueous layers and acidify to a pH of 2-3 with 3N aqueous hydrochloric acid.

-

Extract the acidified aqueous phase with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-pyrrolidine-3-carboxylic acid as a solid.

Mechanism of N-Boc Protection:

The reaction proceeds via a nucleophilic attack of the deprotonated amine on one of the carbonyl carbons of the di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected product, tert-butanol, and carbon dioxide. The basic conditions facilitate the deprotonation of the amine, enhancing its nucleophilicity.

Step 2: Amide Formation via EDC/HOBt Coupling

Rationale: The conversion of the carboxylic acid to a primary amide is achieved using a peptide coupling reaction. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a highly efficient method that proceeds under mild conditions, minimizing the risk of racemization.[4][5]

Reaction Scheme:

N-Boc-(R)-pyrrolidine-3-carboxylic acid + NH₄Cl + EDC·HCl + HOBt → N-Boc-(R)-pyrrolidine-3-carboxamide

Detailed Experimental Protocol: [2]

-

To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq.) in anhydrous dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq.).

-

Add ammonium chloride (NH₄Cl, 1.5 eq.) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-(R)-pyrrolidine-3-carboxamide.

Mechanism of EDC/HOBt Mediated Amide Coupling: [1][6]

Caption: Mechanism of EDC/HOBt mediated amide coupling.

The reaction is initiated by the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to nucleophilic attack by HOBt, forming an HOBt active ester.[7] The HOBt ester is less prone to racemization and side reactions compared to the O-acylisourea. Finally, ammonia (generated in situ from ammonium chloride and a base) acts as the nucleophile, attacking the activated ester to form the desired amide and regenerate HOBt.[6][7]

Step 3: Boc Deprotection and Hydrochloride Salt Formation

Rationale: The final step involves the removal of the Boc protecting group to liberate the free amine. This is conveniently achieved using a strong acid, such as hydrochloric acid. The use of HCl in a suitable solvent not only cleaves the Boc group but also forms the hydrochloride salt of the product in a single step.[8][9][10]

Reaction Scheme:

N-Boc-(R)-pyrrolidine-3-carboxamide + HCl → (R)-Pyrrolidine-3-carboxamide hydrochloride

Detailed Experimental Protocol: [10][11]

-

Dissolve N-Boc-(R)-pyrrolidine-3-carboxamide (1.0 eq.) in a minimal amount of a suitable solvent such as 1,4-dioxane or methanol.

-

To this solution, add a solution of 4M HCl in 1,4-dioxane (excess, e.g., 5-10 eq.) at room temperature.

-

Stir the reaction mixture for 2-4 hours. A precipitate may form during this time.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether to remove any non-polar impurities.

-

Collect the solid product by filtration and dry under vacuum to yield (R)-Pyrrolidine-3-carboxamide hydrochloride.

Mechanism of Acid-Catalyzed Boc Deprotection: [8][12]

The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by HCl. This protonation weakens the C-O bond, leading to the fragmentation of the protonated intermediate into the stable tert-butyl cation, carbon dioxide, and the free amine. The liberated amine is then immediately protonated by the excess HCl present in the reaction mixture to form the corresponding hydrochloride salt.

Data Summary

| Step | Reaction | Key Reagents | Solvent(s) | Typical Yield |

| 1 | N-Boc Protection | (R)-pyrrolidine-3-carboxylic acid, (Boc)₂O, NaOH | 1,4-Dioxane, Water | >90% |

| 2 | Amide Formation | N-Boc-(R)-pyrrolidine-3-carboxylic acid, NH₄Cl, EDC·HCl, HOBt, DIPEA | DMF | 70-85% |

| 3 | Deprotection/Salt Formation | N-Boc-(R)-pyrrolidine-3-carboxamide, 4M HCl in Dioxane | 1,4-Dioxane | >95% |

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of (R)-pyrrolidine-3-carboxamide hydrochloride. By starting with a readily available chiral precursor and employing robust and well-understood chemical transformations, this synthesis can be readily implemented in a standard laboratory setting. The mechanistic discussions provide a rationale for the experimental choices, and the detailed protocols offer a clear and reproducible pathway to this valuable chiral building block, thereby supporting its application in drug discovery and development programs.

References

- 1. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. Boc Deprotection - HCl [commonorganicchemistry.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility and Stability of Pyrrolidine-3-carboxamide Hydrochloride

Introduction

Pyrrolidine-3-carboxamide hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring, a fundamental structure in numerous natural alkaloids and synthetic pharmaceuticals.[1] The presence of the carboxamide and the formation of a hydrochloride salt suggest its potential utility in drug discovery and development, where such motifs are common.[2] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for the development of safe, effective, and stable pharmaceutical formulations.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. As specific experimental data for this compound is not extensively published, this document serves as both a repository of foundational knowledge derived from analogous structures and a practical guide to generating the necessary data. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established scientific principles and regulatory expectations.[3] The hydrochloride salt form is generally chosen to enhance aqueous solubility and improve the stability of amine-containing compounds, making these two parameters critical areas of investigation.[4][5]

Part 1: Solubility Profile Characterization

The solubility of an API directly influences its dissolution rate and bioavailability. For this compound, the hydrochloride salt is anticipated to confer good aqueous solubility.[4] However, quantitative assessment across a range of relevant solvent systems is essential for pre-formulation and formulation activities.

Theoretical Considerations & Solvent Selection

The molecule possesses a polar carboxamide group and an ionizable amine (as the hydrochloride salt), predicting high solubility in polar protic solvents like water and lower alcohols, and limited solubility in non-polar organic solvents. The selection of solvents for characterization should reflect potential use in synthesis, purification, formulation, and analytical testing.

Recommended Solvent Panel:

-

Aqueous: Purified Water, 0.9% Saline, Phosphate Buffered Saline (pH 7.4)

-

Organic (Polar Protic): Methanol, Ethanol

-

Organic (Polar Aprotic): Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)

-

Organic (Non-Polar): Dichloromethane (DCM), Toluene

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a standard shake-flask method for determining equilibrium solubility, a robust and widely accepted technique.

Objective: To determine the saturation concentration of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (CAS 1279048-81-5)[6]

-

Selected solvents (analytical grade)

-

Scintillation vials or HPLC vials with caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

Validated HPLC method for quantification

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The goal is to have visible solid material remaining at the end of the experiment to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) for a predetermined time (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted sample using a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.

-

Data Reporting: Express solubility in mg/mL or µg/mL. For aqueous solvents, measure and report the final pH of the saturated solution.

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized in a clear, structured table. While specific data for the target compound is pending generation, the table below serves as a template for reporting the results.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Final pH (if aqueous) |

| Purified Water | 25 | Data to be generated | Data to be generated |

| Purified Water | 37 | Data to be generated | Data to be generated |

| PBS (pH 7.4) | 37 | Data to be generated | Data to be generated |

| Ethanol | 25 | Data to be generated | N/A |

| Methanol | 25 | Data to be generated | N/A |

| Acetonitrile | 25 | Data to be generated | N/A |

| DMSO | 25 | Data to be generated | N/A |

Workflow for Solubility Assessment

The logical flow of the solubility determination process can be visualized as follows.

Part 2: Stability Profile & Forced Degradation

Stability testing is crucial for identifying potential degradation pathways, developing stability-indicating analytical methods, and determining appropriate storage conditions. Forced degradation (stress testing) is an essential component of this process, intentionally exposing the API to conditions more severe than accelerated stability testing.[7][8]

Theoretical Considerations & Stress Conditions

The this compound molecule contains functional groups susceptible to specific degradation pathways:

-

Amide Bond: Susceptible to hydrolysis under both acidic and basic conditions, yielding a carboxylic acid and an amine.

-

Pyrrolidine Ring (Amine): The amine functionality can be susceptible to oxidation.

-

Hydrochloride Salt: Can exhibit hygroscopicity, where moisture uptake can accelerate solid-state degradation.[9][10]

Based on these features, a standard forced degradation study should include the following conditions as stipulated by ICH guidelines.[7]

Recommended Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C

-

Base Hydrolysis: 0.1 M NaOH at 60°C

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation: Solid API at 80°C

-

Photostability: Solid API and solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[11]

Experimental Protocol: Forced Degradation Study

Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.

Materials:

-

This compound

-

Reagents: HCl, NaOH, H₂O₂ (analytical grade)

-

Validated stability-indicating HPLC method (e.g., HPLC-UV/PDA-MS)[12]

-

pH meter, heating block or oven, photostability chamber

-

Volumetric flasks, vials

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Applying Stress Conditions:

-

Acid/Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat at 60°C.

-

Oxidation: Mix the stock solution with 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.

-

Thermal: Store the solid API in an oven at 80°C. Also, store a solution of the API at 80°C.

-

Photolytic: Expose both solid and solution samples to light in a validated photostability chamber. Keep control samples wrapped in foil to exclude light.

-

-

Timepoint Sampling: Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the main peak.[13]

-

Neutralization: For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method. A PDA detector is crucial for assessing peak purity, and a mass spectrometer is invaluable for identifying the mass of potential degradants.

-

Mass Balance Calculation: Evaluate the mass balance to ensure that the decrease in the main peak area corresponds to the increase in impurity peak areas.

Data Presentation: Stability Profile

The results of the forced degradation study should be tabulated to clearly show the extent of degradation under each condition.

| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | No. of Degradants |

| Control (Unstressed) | 48 | Data | Data | Data | Data |

| 0.1 M HCl, 60°C | 24 | Data | Data | Data | Data |

| 0.1 M NaOH, 60°C | 8 | Data | Data | Data | Data |

| 3% H₂O₂, RT | 24 | Data | Data | Data | Data |

| Thermal (Solid, 80°C) | 48 | Data | Data | Data | Data |

| Photolytic (Solution) | - | Data | Data | Data | Data |

Potential Degradation Pathway

While the specific degradation pathway for this compound must be determined experimentally, a likely pathway is the hydrolysis of the amide bond. This can be visualized as follows.

Part 3: Hygroscopicity Assessment

Hydrochloride salts of APIs are often hygroscopic, meaning they tend to absorb moisture from the atmosphere.[10] This can have significant consequences, including physical changes (deliquescence, clumping) and chemical degradation.[9]

Experimental Protocol: Gravimetric Sorption Analysis

Dynamic Vapor Sorption (DVS) is the state-of-the-art method for characterizing hygroscopicity.

Objective: To quantify the moisture uptake of this compound as a function of relative humidity (RH) at a constant temperature.

Materials:

-

This compound

-

Dynamic Vapor Sorption (DVS) analyzer

-

Microbalance

Step-by-Step Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the API (typically 5-10 mg) onto the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption/Desorption Cycle:

-

Sorption: Increase the RH in stepwise increments (e.g., from 0% to 90% RH in 10% steps). At each step, the instrument holds the RH constant until the sample weight equilibrates.

-

Desorption: Decrease the RH in the same stepwise manner back to 0% RH to assess the reversibility of water uptake.

-

-

Data Analysis: Plot the change in mass (%) versus the RH to generate a sorption-desorption isotherm.

-

Classification: Classify the hygroscopicity based on the percentage of moisture uptake at a defined RH (e.g., 80% RH at 25°C) according to pharmacopeial standards.[14]

Data Presentation: Hygroscopicity Classification

| Classification | Moisture Uptake (% w/w) at 25°C/80% RH |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

The experimental data for this compound would be used to place it into one of these categories, guiding decisions on packaging and handling.

Conclusion

This guide outlines the essential experimental framework for the comprehensive characterization of the solubility and stability of this compound. By employing systematic, validated protocols for equilibrium solubility, forced degradation, and hygroscopicity, researchers and drug development professionals can generate the critical data needed to advance a compound through the development pipeline. The principles and methodologies described herein are grounded in established scientific practice and regulatory expectations, providing a robust pathway for understanding and controlling the physicochemical properties of this and similar pharmaceutical candidates.

References

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. ijsdr.org [ijsdr.org]

- 4. (S)-Pyrrolidine-3-carboxylic acid hydrochloride | 1124369-40-9 | Benchchem [benchchem.com]

- 5. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. allbiopharm.com [allbiopharm.com]

- 7. rjptonline.org [rjptonline.org]

- 8. biomedres.us [biomedres.us]

- 9. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Pyrrolidine-3-carboxamide Hydrochloride: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of Pyrrolidine-3-carboxamide hydrochloride, offering a technical framework for its safe handling, storage, and use in a research and drug development context. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with established principles of chemical hygiene to empower the user with a comprehensive understanding of the compound's characteristics. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity.

Compound Identification and Physicochemical Profile

This compound is a heterocyclic organic compound. It consists of a five-membered saturated pyrrolidine ring, a carboxamide group at the 3-position, and is supplied as a hydrochloride salt. This structure is a common scaffold in medicinal chemistry. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility.

A summary of its key physicochemical properties is presented below. It is important to note that specific data may vary slightly between different enantiomeric forms ((R) or (S)) and suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁ClN₂O | [1] |

| Molecular Weight | 150.61 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| IUPAC Name | pyrrolidine-3-carboxamide;hydrochloride | [2] |

| CAS Number | 644972-57-6 (unspecified stereochemistry) | [2] |

| 1273577-42-6 ((R)-enantiomer) | [1] | |

| 1279048-81-5 ((S)-enantiomer) | [3] | |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Hazard Identification and Toxicological Assessment

GHS Classification (based on available data):

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[4]

The primary hazards identified are skin and eye irritation.[4] The hydrochloride salt, upon dissolution, can create a mildly acidic solution, contributing to its irritant properties. The pyrrolidine moiety, a cyclic secondary amine, and the amide functional group are generally of low to moderate toxicity. However, as with any novel compound, it is prudent to treat this compound with a high degree of caution, assuming it may have uncharacterized biological effects.

Inferred Toxicological Profile:

-

Acute Toxicity: Data is largely unavailable.[2] It is recommended to handle the compound as if it were potentially harmful if swallowed, inhaled, or absorbed through the skin.

-

Chronic Toxicity: No data available. Long-term exposure effects are unknown.

-

Carcinogenicity & Mutagenicity: No data available.

Given the lack of comprehensive data, the principle of minimizing all chemical exposures should be strictly followed.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when handling this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area. A certified chemical fume hood is required when there is a potential for aerosol or dust generation.[5]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[4]

-

Skin and Body Protection: A laboratory coat is required. Additional protective clothing may be necessary depending on the scale of the operation.[5]

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[7]

Safe Handling, Storage, and Disposal Protocols